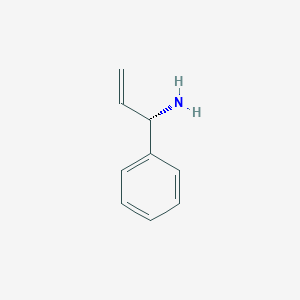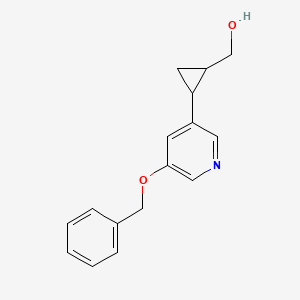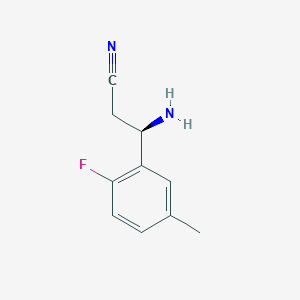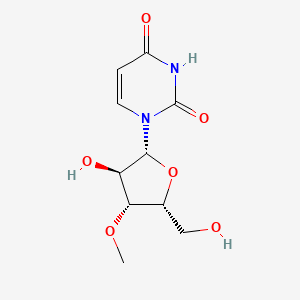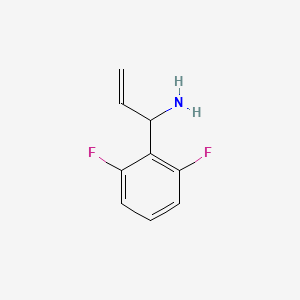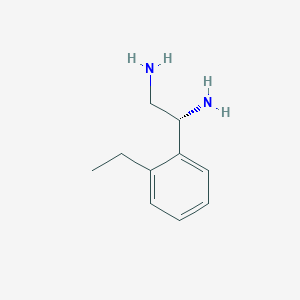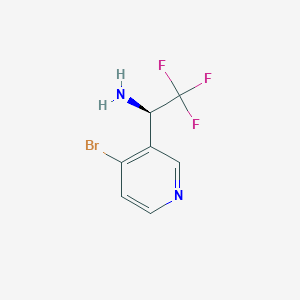![molecular formula C8H4FN3 B13043994 5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13043994.png)
5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile is a heterocyclic compound that contains a pyrazolo[1,5-A]pyridine core with a fluorine atom at the 5-position and a cyano group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile typically involves the fluorination of pyrazolo[1,5-A]pyridine derivatives. One common method is the reaction of methyl esters of pyrazolo[1,5-A]pyridine-3-carboxylates with fluorinating reagents such as Selectfluor. This reaction proceeds through the formation of an intermediate fluorine-containing σ-complex, which then undergoes further transformation to yield the desired fluorinated product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Selectfluor: Used for the fluorination of pyrazolo[1,5-A]pyridine derivatives.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-A]pyridine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Applications De Recherche Scientifique
5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, including kinase inhibitors and anti-tuberculosis agents.
Biological Studies: The compound is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Material Science: It is used in the development of fluorescent probes and other materials with unique photophysical properties.
Mécanisme D'action
The mechanism of action of 5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can act as an inhibitor of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoropyrazolo[1,5-A]pyridine: A closely related compound with similar structural features and biological activities.
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: Another fluorinated pyrazolo[1,5-A]pyridine derivative used in medicinal chemistry.
Uniqueness
5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a cyano group enhances its potential as a versatile building block for the synthesis of diverse pharmacologically active molecules .
Propriétés
Formule moléculaire |
C8H4FN3 |
|---|---|
Poids moléculaire |
161.14 g/mol |
Nom IUPAC |
5-fluoropyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4FN3/c9-7-1-2-12-8(3-7)6(4-10)5-11-12/h1-3,5H |
Clé InChI |
YGBBVQNCYCKVLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=C(C=N2)C#N)C=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



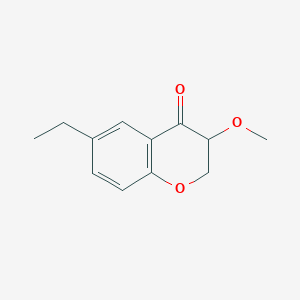
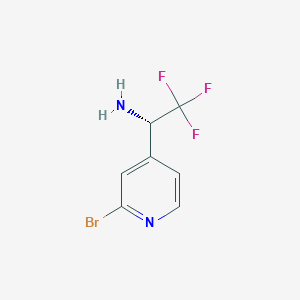
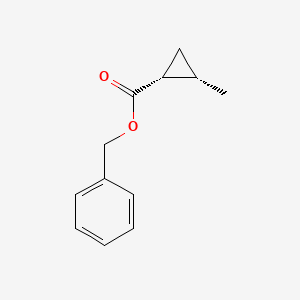
![(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13043944.png)
